(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanamine
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Overview
Description
(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanamine is a chemical compound with the molecular formula C6H13N5 It is a tetrazole derivative, characterized by the presence of a tert-butyl group and a methanamine group attached to the tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanamine typically involves the reaction of tert-butyl azide with a suitable methanamine derivative under controlled conditions. The reaction is carried out in the presence of a catalyst, such as copper(I) iodide, and a base, such as triethylamine, to facilitate the formation of the tetrazole ring. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, nitrogen-containing heterocycles, and other derivatives that retain the core tetrazole structure .
Scientific Research Applications
(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol: Similar structure but with an ethanol group instead of methanamine.
1-(2-(tert-butyl)-2H-tetrazol-5-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)methanamine hydrochloride: Contains additional functional groups and is used in different applications.
Uniqueness
(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2-tert-butyltetrazol-5-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N5/c1-6(2,3)11-9-5(4-7)8-10-11/h4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUGRWDPLPAFFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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